Methyl 4-benzoylbutyrate
Overview
Description
Methyl 4-benzoylbutyrate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment : A study investigated the effects of butyrate and its analogues, including 4-benzoylbutyrate, on colorectal cancer cells. It was found that 4-benzoylbutyrate has antitumorigenic effects and can inhibit histone deacetylase (HDAC) activity, although it does not enhance histone H4 acetylation like butyrate. Proteomic analysis identified proteins altered by 4-benzoylbutyrate, suggesting its potential role in apoptosis and antiproliferative effects on cancer cells (Fung et al., 2012).
Chemical Synthesis : The compound has been used in the synthesis of Schiff base ligands and their copper complexes. These complexes have been investigated for their ability to bind to DNA, with potential applications in the development of new drugs (Jadeja et al., 2012).
Material Science : In the field of material science, alkyl 4-benzoylbutyrate p-tosylhydrazones, a derivative of 4-benzoylbutyrate, have been synthesized and used in the preparation of methanofullerenes for polymer–fullerene bulk heterojunction solar cells. These findings contribute to the development of more efficient solar cells (Yang et al., 2007).
Antioxidant Activity : Research has also explored the antioxidant activity of various compounds, including those related to 4-benzoylbutyrate. These studies extend knowledge about the biological activities and potential therapeutic roles of these compounds (Ćavar et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-oxo-5-phenylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWFUFDJOESIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164468 | |
Record name | Methyl 4-benzoylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-04-8 | |
Record name | Methyl 4-benzoylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-benzoylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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